REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:11][CH2:12][O:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][O:15]1)[C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)[CH3:2].C1(C)C=CC=CC=1.C([Li])(C)(C)C.C1C[O:35][CH2:34]C1>O.CN(C)C=O.CCCCC>[CH2:1]([N:3]([CH2:11][CH2:12][O:13][CH:14]1[CH2:19][CH2:18][CH2:17][CH2:16][O:15]1)[C:4]1[CH:9]=[CH:8][C:7]([CH:34]=[O:35])=[CH:6][CH:5]=1)[CH3:2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
195 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
390 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
N-ethyl-N-[2-(tetrahydropyran-2-yl)oxyethyl]-4-bromoaniline
|
Quantity
|
45.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=C(C=C1)Br)CCOC1OCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
by stirring for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the mixture obtained
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
was then extracted with chloroform (100 ml×3)
|
Type
|
CUSTOM
|
Details
|
The organic layer obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (developing system: hexane/ethyl acetate=2/1)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C1=CC=C(C=C1)C=O)CCOC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g | |
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |